PDE7A Inhibitory Potency: Equipotent to the 5,8-Dichloro Lead with Superior Drug-Like Properties
The target compound (Compound 8) retains the single-digit nanomolar PDE7A inhibitory potency of the key lead Compound 2 (5,8-dichloro-spirocyclohexane-quinazolinone, IC50 = 14 nM) while replacing the hydrophobic 5-chloro substituent with a 5-hydroxy group [1]. The 5-methoxy analog (Compound 7) was also equipotent, but the 5-methyl analog (Compound 6) showed reduced potency comparable to the initial HTS hit (IC50 ~170 nM) [1]. This establishes that the 5-OH group uniquely balances potency with the potential for improved physicochemical properties.
| Evidence Dimension | PDE7A enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 ~14 nM (equipotent to Compound 2) |
| Comparator Or Baseline | Compound 2 (5,8-dichloro): IC50 = 14 nM; Compound 7 (5-OCH3): equipotent; Compound 6 (5-CH3): reduced potency ~170 nM |
| Quantified Difference | ~12-fold potency advantage over 5-CH3 analog; equipotent to 5-Cl and 5-OCH3 analogs |
| Conditions | Recombinant human PDE7A enzyme assay (Pfizer in vitro pharmacology) |
Why This Matters
For procurement, this compound offers the highest validated potency within this chemotype without the excessive lipophilicity (cLogP ~4.7) of the 5,8-dichloro lead, making it the optimal starting point for further optimization of solubility and pharmacokinetics.
- [1] Bernardelli, P., Lorthiois, E., Vergne, F., Oliveira, C., Mafroud, A. K., Proust, E., ... & Li, M. (2004). Spiroquinazolinones as novel, potent, and selective PDE7 inhibitors. Part 2: Optimization of 5,8-disubstituted derivatives. Bioorganic & Medicinal Chemistry Letters, 14(18), 4627-4631. View Source
